
Fmoc-ala-aldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-ala-aldehyde (FAA) is a synthetic, non-natural amino acid derivative that has been widely used in biochemistry and molecular biology research. FAA is a versatile molecule that has been utilized for a variety of applications, including protein synthesis, enzyme inhibition, and drug design.
Aplicaciones Científicas De Investigación
Hydrogel Formation
Fmoc-ala-aldehyde is used in the formation of biofunctional hydrogel materials. These materials are fabricated in aqueous media through the self-assembly of peptide derivatives, forming supramolecular nanostructures and their three-dimensional networks . The hydrogels formed are stable and can be utilized as scaffold materials for cell cultivation .
Fabrication of Functional Materials
Fmoc-ala-aldehyde, being a Fmoc-modified amino acid, possesses eminent self-assembly features and shows distinct potential for applications due to the inherent hydrophobicity and aromaticity of the Fmoc moiety which can promote the association of building blocks . This makes it a simple bio-inspired building block for the fabrication of functional materials .
Preparation of Triazolopeptides and Azapeptides
Fmoc-Ala-OH, a derivative of Fmoc-ala-aldehyde, is commonly used as a building block in the preparation of triazolopeptides and azapeptides .
Synthesis of Bis-cationic Porphyrin Peptides
Fmoc-Ala-OH is also used in the synthesis of bis-cationic porphyrin peptides using the standard Fmoc solid-phase synthesis .
Transformation of Mannich-adducts into α-halogenated Amides
Fmoc-Ala-OH is used to transform Mannich-adducts into α-halogenated amides without undergoing aziridination .
Protection of Sensitive Functional Groups
Fmoc-ala-aldehyde can be used to protect sensitive functional groups during the synthesis process. The Fmoc group can be removed later in the process .
Mecanismo De Acción
Target of Action
Fmoc-ala-aldehyde, also known as Fmoc-L-alanine, is primarily used as a protecting group in organic synthesis . The compound’s primary targets are amines , where the Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .
Mode of Action
The Fmoc group in Fmoc-ala-aldehyde acts as a protective group for amines during organic synthesis . It prevents certain functional groups from reacting, thereby protecting sensitive functional groups during the synthesis process . The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
The biochemical pathways affected by Fmoc-ala-aldehyde are primarily related to the synthesis of peptides and proteins. Fmoc-ala-aldehyde is commonly used as a building block in the preparation of triazolopeptides, and azapeptides . It plays a crucial role in the standard Fmoc solid-phase synthesis to transform Mannich-adducts into α-halogenated amides without undergoing aziridination .
Result of Action
The molecular and cellular effects of Fmoc-ala-aldehyde’s action primarily involve the protection of amines during organic synthesis . This allows for the successful synthesis of complex organic compounds without unwanted side reactions. After the synthesis process, the Fmoc group is removed, leaving the desired product .
Action Environment
The action, efficacy, and stability of Fmoc-ala-aldehyde can be influenced by various environmental factors. For instance, the solvent used can control the morphologies resulting from the self-assembly of Fmoc modified aliphatic single amino acids . Moreover, the ionic strength of salt-containing solutions affects the time at which self-assembly results in gelation of the bulk solution . Therefore, careful control of environmental parameters is crucial for the effective use of Fmoc-ala-aldehyde in organic synthesis.
Propiedades
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(2S)-1-oxopropan-2-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-12(10-20)19-18(21)22-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-10,12,17H,11H2,1H3,(H,19,21)/t12-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJGFXAKKZLFEDR-LBPRGKRZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C=O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-ala-aldehyde | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


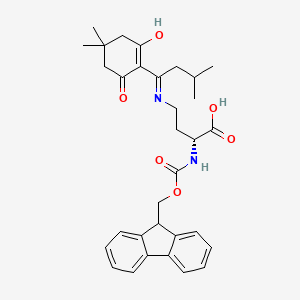
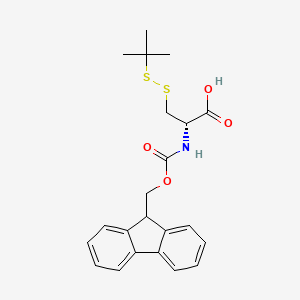
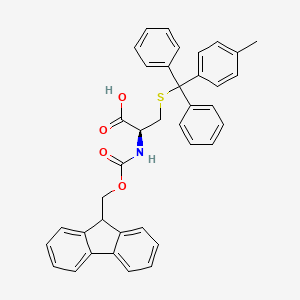

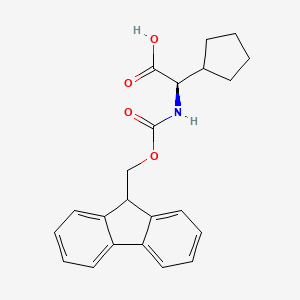

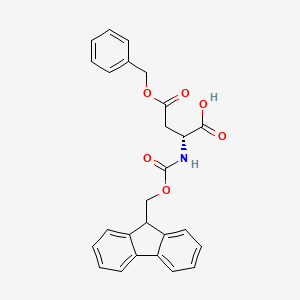


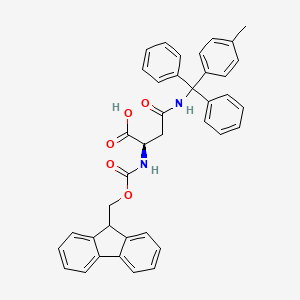
![(2,3,4,5,6-Pentafluorophenyl) (2R)-5-[[amino-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoate](/img/structure/B613532.png)

